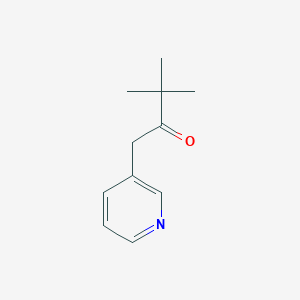

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

53873-01-1 |

|---|---|

Molekularformel |

C11H15NO |

Molekulargewicht |

177.24 g/mol |

IUPAC-Name |

3,3-dimethyl-1-pyridin-3-ylbutan-2-one |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)10(13)7-9-5-4-6-12-8-9/h4-6,8H,7H2,1-3H3 |

InChI-Schlüssel |

WLHJJJIIBZZBTP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(=O)CC1=CN=CC=C1 |

Herkunft des Produkts |

United States |

Historical Context and Initial Preparations of Pyridyl Substituted Ketones

The synthesis of ketones bearing a pyridine (B92270) ring has a rich history, evolving from classical name reactions to modern catalytic methods. Early approaches to such compounds were often extensions of general ketone syntheses, adapted for the specific reactivity of pyridine-containing precursors. Over the years, a variety of synthetic strategies have been developed to access this important class of molecules.

A notable development in the specific context of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one and its analogues is outlined in European Patent EP0041671A1. This document describes a process for preparing 4-substituted 3,3-dimethyl-butan-2-ones. The disclosed method involves the reaction of a suitable pyridine derivative with a 3,3-dimethylbutan-2-one precursor, establishing a key synthetic route to this class of compounds. This patent highlights the early interest in these structures as intermediates, particularly for applications in the agrochemical sector.

Significance of 3,3 Dimethyl 1 Pyridin 3 Yl Butan 2 One As a Synthetic Target and Intermediate

The primary significance of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one lies in its role as a crucial intermediate for the synthesis of novel bioactive compounds, particularly fungicides. The pyridine (B92270) moiety is a well-established pharmacophore in many agrochemicals and pharmaceuticals, and its incorporation into new molecular frameworks is a common strategy in drug discovery and development.

Research has demonstrated that this compound serves as a key starting material for the synthesis of a novel class of oxime ester derivatives with potent antifungal activity. researchgate.net A study focused on the synthesis and evaluation of these derivatives highlights the strategic importance of the parent ketone. researchgate.net The ketone functionality provides a reactive handle for the introduction of an oxime group, which can then be further elaborated into a variety of esters. This modular approach allows for the systematic investigation of structure-activity relationships, a cornerstone of modern agrochemical research.

The fungicidal potential of compounds derived from this ketone is of considerable interest. The patent literature suggests the use of such intermediates in the creation of crop protection agents. Specifically, derivatives have shown inhibitory effects against pathogenic fungi such as Rhizoctonia solani and Botrytis cinerea. This underscores the value of this compound as a building block for the development of new solutions to combat fungal diseases in agriculture.

Overview of Current Research Trends and Unexplored Areas

Established Synthetic Routes from Pyridine (B92270) Precursors

The primary approach for the synthesis of this compound involves the use of pyridine precursors that are activated to facilitate nucleophilic attack on an electrophilic pivaloyl source. Organolithium reagents have proven to be particularly effective in this regard.

Pyridylmethyl Lithium-Mediated Approaches for C-C Bond Formation

One of the prominent methods for the synthesis of pyridyl ketones involves the acylation of pyridylmethyl lithium species. Specifically, for the target molecule, this would involve the generation of 3-picolyllithium (3-lithiomethylpyridine) from 3-picoline. The deprotonation of the methyl group of 3-picoline is typically achieved using a strong base, such as an alkyllithium reagent like n-butyllithium (n-BuLi), in an anhydrous aprotic solvent at low temperatures.

The resulting 3-picolyllithium is a potent nucleophile. The subsequent reaction of this organolithium intermediate with a suitable pivaloyl electrophile leads to the formation of the desired C-C bond and the construction of the ketone functionality. This approach is analogous to the synthesis of α-(2-pyridyl) ketones, which has been successfully achieved by the acylation of 2-picolyllithium with N,N-dimethylcarboxamides. acs.org

Utilization of Ethyl Pivalate (B1233124) and Related Carboxylate Derivatives

The choice of the pivaloyl electrophile is crucial for the success of the acylation reaction. Ethyl pivalate, a carboxylate derivative, serves as a common and effective electrophile in these syntheses. nih.gov The reaction between 3-picolyllithium and ethyl pivalate proceeds via a nucleophilic acyl substitution mechanism. The pyridylmethyl carbanion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to yield the target ketone, this compound.

Alternatively, more reactive pivaloyl derivatives such as pivaloyl chloride can be employed. atamanchemicals.compatsnap.com The higher reactivity of the acid chloride can lead to faster reaction times and potentially higher yields. However, it may also increase the likelihood of side reactions if the reaction conditions are not carefully controlled.

Table 1: Common Pivaloyl Electrophiles

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Ethyl pivalate | C7H14O2 | 130.18 | Pivaloyl source (ester) |

| Pivaloyl chloride | C5H9ClO | 120.58 | Pivaloyl source (acid chloride) |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The success of organolithium-mediated reactions is highly dependent on the careful control of various reaction parameters. Optimization of these conditions is essential to maximize the yield of the desired product and minimize the formation of byproducts.

Temperature is a critical factor in organolithium chemistry. The generation of pyridylmethyl lithium species is typically carried out at low temperatures, often between -78 °C and -20 °C, to prevent side reactions such as decomposition of the organolithium reagent or unwanted reactions with the solvent. nih.govresearchgate.net The subsequent acylation step is also performed at low temperatures to control the reactivity of the organolithium species and prevent over-addition to the ketone product, which would lead to the formation of a tertiary alcohol. Maintaining a low temperature throughout the reaction is crucial for achieving high selectivity for the desired ketone.

The choice of solvent plays a significant role in the solubility, stability, and reactivity of organolithium reagents. libretexts.org Anhydrous aprotic solvents are essential to prevent the quenching of the highly basic organolithium intermediates.

Exploration of Alternative Catalytic Approaches

While organolithium-mediated syntheses are effective, there is growing interest in the development of alternative catalytic methods that offer milder reaction conditions and greater functional group tolerance. For the synthesis of pyridyl ketones, several transition-metal-catalyzed approaches have been explored.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of ketones from carboxylic acid derivatives. nih.govnih.gov One such method involves the coupling of N-alkyl pyridinium (B92312) salts with in-situ formed carboxylic acid fluorides or 2-pyridyl esters, using a nickel terpyridine catalyst and a reducing agent like manganese metal. nih.gov Another approach is the nickel-catalyzed reductive coupling of (2-pyridyl)thioesters with alkyl iodides. nih.gov These methods offer the potential to synthesize this compound from readily available starting materials under catalytic conditions.

Furthermore, photoredox catalysis combined with nickel and a phosphoranyl radical has been reported for the cross-electrophile coupling of aromatic acids and aryl/alkyl bromides, providing a direct route to highly functionalized ketones. nju.edu.cn Copper(I)-catalyzed coupling of thiopyridine esters with Grignard reagents also presents a viable pathway for the synthesis of aryl ketones under mild conditions. digitellinc.com These catalytic strategies represent promising future directions for the efficient and sustainable synthesis of this compound and related compounds.

Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones

A prominent and efficient method for the synthesis of this compound is the palladium-catalyzed direct α-C(sp3) heteroarylation of a suitable ketone precursor. This reaction involves the coupling of an enolate, generated from 3,3-dimethylbutan-2-one (also known as pinacolone), with a halo-substituted pyridine, typically 3-bromopyridine (B30812) or 3-chloropyridine. The general transformation is depicted below:

Figure 1: General scheme for the palladium-catalyzed α-heteroarylation of 3,3-dimethylbutan-2-one.

The success of this coupling reaction is highly dependent on the choice of the palladium catalyst, the supporting ligand, the base, and the solvent. Modern catalyst systems, often employing sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled the arylation of a wide array of ketones with high efficiency. st-andrews.ac.uknih.gov For the synthesis of the target compound, a typical reaction setup would involve the following components:

Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used.

Ligand: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr) are effective in promoting the catalytic cycle.

Base: A strong, non-nucleophilic base is required to generate the ketone enolate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.

Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, or tetrahydrofuran (B95107) (THF) are suitable for this reaction.

The catalytic cycle is believed to proceed through oxidative addition of the halopyridine to the Pd(0) species, followed by coordination of the ketone enolate to the palladium center, and concluding with reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

Application of Microwave Irradiation for Accelerated Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. sphinxsai.comresearchgate.net The application of microwave irradiation to the palladium-catalyzed α-heteroarylation of ketones can significantly reduce reaction times from hours to minutes. sphinxsai.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating.

In the context of synthesizing this compound, a sealed-vessel microwave reactor would be employed. The reaction mixture, containing the palladium catalyst, ligand, base, 3-halopyridine, and 3,3-dimethylbutan-2-one in a suitable solvent, is subjected to a specific temperature and pressure for a short duration. The use of microwave heating can be particularly advantageous for challenging coupling reactions that may be sluggish under conventional heating.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

To evaluate the efficiency of different synthetic approaches, key metrics such as reaction yield, reaction time, and atom economy are considered. Below is a comparative table illustrating the potential advantages of a microwave-assisted palladium-catalyzed synthesis over a conventional thermal approach for the preparation of this compound.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 15-60 min) |

| Typical Yield | Moderate to good | Often higher than conventional methods |

| Energy Consumption | Higher | Lower |

| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to cleaner products |

Atom Economy is a crucial concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the palladium-catalyzed synthesis of this compound from 3,3-dimethylbutan-2-one and 3-bromopyridine, the atom economy can be calculated as follows:

| Reactant/Product | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 3,3-Dimethylbutan-2-one | C₆H₁₂O | 100.16 |

| 3-Bromopyridine | C₅H₄BrN | 157.99 |

| This compound | C₁₁H₁₅NO | 177.24 |

Assuming the base used is sodium tert-butoxide (NaOtBu, MW = 96.10 g/mol ), which is consumed in the reaction to form HBr and sodium bromide, the byproducts would be HBr (from the ketone) and NaBr. For the purpose of a simplified atom economy calculation focusing on the key reactants that form the carbon skeleton, we consider the incorporation of the atoms from the ketone and the pyridine ring into the final product. A more comprehensive analysis would include all reagents. The palladium catalyst and ligand are used in catalytic amounts and are not included in this simplified calculation.

The reaction produces the desired product and a salt byproduct (e.g., NaBr). While palladium-catalyzed cross-coupling reactions are powerful, they are not inherently 100% atom economical due to the formation of these stoichiometric byproducts. However, the high yields and selectivity often achieved can outweigh this limitation.

Scalability Considerations for Industrial and Large-Scale Synthesis

The transition of a synthetic route from the laboratory to an industrial scale presents several challenges and considerations.

For the palladium-catalyzed synthesis of this compound, key scalability factors include:

Catalyst Loading and Turnover Number (TON): For industrial applications, minimizing the catalyst loading (often expressed in ppm) while maintaining high efficiency and a high turnover number is crucial to reduce costs and minimize palladium contamination in the final product. st-andrews.ac.uk

Reaction Conditions: Large-scale reactions require robust and safe operating conditions. Exothermic reactions need careful temperature control. The use of flammable solvents like THF or toluene requires appropriate engineering controls.

Product Purification: The removal of the palladium catalyst and byproducts from the final product is a critical step. This often involves additional purification steps such as crystallization, distillation, or chromatography, which can add to the cost and complexity of the process.

The scalability of microwave-assisted synthesis also has specific considerations:

Equipment: While laboratory-scale microwave reactors are common, scaling up to industrial production volumes requires specialized and costly continuous-flow microwave reactors.

Penetration Depth: The penetration depth of microwaves can be a limiting factor in large batch reactors, potentially leading to uneven heating. Continuous-flow systems can mitigate this issue.

Process Safety: The combination of high temperatures, pressures, and flammable solvents in a microwave environment necessitates rigorous safety protocols and specialized equipment.

Reduction Reactions to Carbinol Derivatives

The carbonyl group of this compound is a key site for chemical modification, particularly through reduction reactions that yield the corresponding secondary alcohol.

Selective Reduction to 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol

The conversion of this compound to 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol is a fundamental reduction transformation. This reaction involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the ketone functionality. The resulting product, a carbinol derivative, is a chiral secondary alcohol. This transformation is crucial for introducing a hydroxyl group and a stereocenter into the molecule, which can be pivotal for further synthetic manipulations.

Reagent Selection and Reaction Conditions for Chemoselective Reduction

Achieving the selective reduction of the ketone in this compound requires careful selection of reagents, especially given the presence of the pyridine ring, which can potentially be reduced under harsh conditions. acs.org Common and effective reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). docbrown.info

Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it typically does not reduce the pyridine ring. docbrown.info The reaction is commonly carried out in protic solvents like methanol or ethanol at room temperature. A more powerful reducing agent, LiAlH₄, will also readily reduce the ketone but must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) due to its violent reaction with water. docbrown.info

Other specialized reagents can also be employed for enhanced selectivity. For instance, zinc-based reducing agents, such as a (Pyridine)(tetrahydroborato)zinc complex, [Zn(BH₄)₂(py)], are efficient for the reduction of various carbonyl compounds, including ketones, to their corresponding alcohols in good to excellent yields. researchgate.net These reactions are typically performed in solvents like ether or THF at room temperature or under reflux. researchgate.net

Table 1: Reagent Selection for the Reduction of this compound

| Reagent | Solvent | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temperature | High for ketone over pyridine ring docbrown.info |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 0°C to Room Temperature, followed by aqueous workup | High, but less chemoselective than NaBH₄ docbrown.info |

| (Pyridine)(tetrahydroborato)zinc Complex | Ether, THF | Room Temperature or Reflux | Efficient for carbonyl reduction researchgate.net |

| Zinc Acetate / HBpin | THF | 25-60 °C | Catalytic system for C=O reduction mdpi.com |

Stereochemical Aspects of Ketone Reduction

The ketone group in this compound is prochiral. Its reduction creates a new chiral center at the C-2 position, leading to the formation of a racemic mixture of (R)- and (S)-3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol when using achiral reducing agents like NaBH₄ or LiAlH₄.

The production of a single enantiomer (an optically active alcohol) requires asymmetric reduction. rsc.org This can be achieved through several methods:

Chiral Reducing Agents: Stoichiometric amounts of chiral borane reagents can be used to achieve high enantioselectivity. wikipedia.org

Catalytic Asymmetric Reduction: This is a more atom-economical approach. A common method is the use of an oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) with a stoichiometric borane source. wikipedia.org

Biocatalysis: Enzymes, such as ketone reductases or alcohol dehydrogenases found in microorganisms or plants, can reduce prochiral ketones with exceptionally high enantioselectivity. nih.govnih.govresearchgate.net

The stereochemical outcome of these reductions is determined by the spatial properties of the chiral catalyst or reagent, which dictates the facial selectivity of hydride delivery to the prochiral ketone. wikipedia.org

Formation of Oxime and Oxime Ester Derivatives

The carbonyl group of this compound can also be derivatized through reactions with nitrogen-based nucleophiles, leading to the formation of oximes and their subsequent esters.

Oximization Reactions of the Ketone Moiety

The reaction of this compound with hydroxylamine (NH₂OH) results in the formation of this compound oxime. This reaction is a condensation process where the carbonyl oxygen is replaced by a =N-OH group.

Typically, the reaction is carried out using hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base to liberate the free hydroxylamine. rsc.org Common bases include sodium hydroxide, sodium acetate, or pyridine. The reaction is often performed in an aqueous or alcoholic solution and may require heating to proceed to completion. rsc.org A robust and environmentally friendlier mechanochemical method, involving grinding the ketone, hydroxylamine hydrochloride, and a base (like sodium hydroxide) in a mortar and pestle with a minimal amount of solvent, has also been shown to be effective for a wide range of ketones. rsc.orgrsc.org

Due to the unsymmetrical nature of the ketone, the resulting oxime can exist as a mixture of (E) and (Z) stereoisomers, although one isomer is often favored.

Table 2: Typical Conditions for Oximation

| Reagent | Base | Solvent | Conditions |

| Hydroxylamine Hydrochloride | Sodium Hydroxide | Aqueous Ethanol | Reflux |

| Hydroxylamine Hydrochloride | Sodium Acetate | Aqueous Ethanol | Reflux |

| Hydroxylamine Hydrochloride | Sodium Hydroxide | Methanol (catalytic) | Mortar & Pestle Grinding rsc.orgrsc.org |

Esterification of Oxime Derivatives with Substituted Benzoic Acids

The hydroxyl group of the newly formed oxime can be further functionalized by esterification. Reacting this compound oxime with various substituted benzoic acids yields a series of oxime ester derivatives.

A highly effective and widely used method for this transformation is the Steglich esterification. This method employs a coupling agent, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) at room temperature. organic-chemistry.org This method is advantageous because it proceeds under mild conditions and can accommodate a wide variety of substituted benzoic acids, including those with sterically demanding groups. organic-chemistry.org

An alternative method involves converting the carboxylic acid to a more reactive acyl chloride, which then reacts with the oxime. Another approach utilizes phosphorus oxychloride (POCl₃) in pyridine to activate the carboxylic acid for reaction with the oxime. researchgate.net

Table 3: Examples of Substituted Benzoic Acids for Oxime Esterification

| Substituted Benzoic Acid | Coupling Method | Product |

| Benzoic Acid | EDCI / DMAP | This compound O-benzoyl oxime |

| 4-Nitrobenzoic Acid | EDCI / DMAP | This compound O-(4-nitrobenzoyl) oxime |

| 4-Methoxybenzoic Acid | EDCI / DMAP | This compound O-(4-methoxybenzoyl) oxime |

| 2-Chlorobenzoic Acid | POCl₃ / Pyridine | This compound O-(2-chlorobenzoyl) oxime |

Coupling Reagents in Oxime Ester Synthesis (e.g., DCC/HOBt)

The ketone functionality of this compound can be converted to its corresponding oxime, this compound oxime, through reaction with hydroxylamine. This oxime can be further derivatized into oxime esters, which are valuable intermediates in organic synthesis. The formation of oxime esters from an oxime and a carboxylic acid is typically facilitated by coupling reagents that activate the carboxylic acid.

A widely used method for this transformation is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt). peptide.comnih.gov The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the oxime's hydroxyl group. However, the O-acylisourea can also rearrange to a stable N-acylurea, a common side reaction. The addition of HOBt mitigates this by trapping the O-acylisourea to form an OBt active ester, which is less prone to rearrangement and reacts efficiently with the oxime to yield the desired oxime ester with minimal racemization if chiral centers are present. peptide.comrsc.org The byproduct of the DCC coupling, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration. peptide.comchemspider.com

While specific examples for the synthesis of oxime esters from this compound oxime are not detailed in available literature, the general procedure is well-established for a variety of oximes and carboxylic acids. chemspider.com

Table 1: General Conditions for DCC/HOBt Mediated Ester Synthesis

| Component | Role | Typical Stoichiometry | Notes |

|---|---|---|---|

| Carboxylic Acid | Acyl source | 1.0 eq | |

| Oxime | Nucleophile | 1.0 - 1.2 eq | |

| DCC | Coupling Agent | 1.0 - 1.1 eq | Added last, often at 0 °C to control reactivity. chemspider.com |

| HOBt | Additive | 1.0 eq | Minimizes side reactions and racemization. peptide.comnih.gov |

Functionalization of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards various functionalization strategies.

Pyridine undergoes electrophilic aromatic substitution (EAS) reactions much less readily than benzene (B151609). wikipedia.orggcwgandhinagar.com The ring nitrogen is electronegative, inductively withdrawing electron density from the ring carbons and deactivating them towards electrophilic attack. Furthermore, under the strongly acidic conditions often required for EAS, the nitrogen atom is protonated, creating a pyridinium cation which is even more strongly deactivated. gcwgandhinagar.com

When substitution does occur, it preferentially happens at the 3-position (meta to the nitrogen). Attack at the 2- or 4-positions (ortho/para) results in an unstable resonance contributor where the positive charge is placed on the electron-deficient nitrogen atom. quimicaorganica.orgquora.com Since the parent compound is already substituted at the 3-position, further electrophilic substitution would be directed to the other available positions, primarily C-5, and to a lesser extent, C-2 or C-6, though this would require forcing conditions. Common EAS reactions include nitration and halogenation.

Nitration: Direct nitration of pyridine requires harsh conditions (e.g., KNO₃ in fuming H₂SO₄ at high temperatures) and often gives low yields. wikipedia.org

Halogenation: Bromination and chlorination can proceed, but may also require high temperatures. wikipedia.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation typically fail with pyridine because the Lewis acid catalyst (e.g., AlCl₃) coordinates with the basic nitrogen atom, leading to strong deactivation of the ring. wikipedia.org

An alternative strategy to enhance reactivity is the conversion of the pyridine to a pyridine-N-oxide. The N-oxide group is activating and directs electrophiles to the 2- and 4-positions. Subsequent deoxygenation can restore the pyridine ring. wikipedia.orggcwgandhinagar.com

Modern synthetic chemistry offers powerful methods for functionalizing pyridine rings through transition metal-catalyzed cross-coupling reactions. These methods, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, typically require a starting material that has a leaving group, such as a halogen (Br, Cl) or a triflate, on the pyridine ring. nih.govacs.org

Therefore, to apply these methods to this compound, the pyridine ring would first need to be halogenated. For instance, selective bromination of the pyridine ring could yield a bromo-substituted derivative. This halogenated intermediate could then participate in cross-coupling reactions. A palladium or nickel catalyst is commonly used to couple the pyridyl halide with a variety of organometallic reagents (e.g., boronic acids, organostannanes, amines) to form new carbon-carbon or carbon-nitrogen bonds at the pyridine ring. nih.govacs.org

Table 2: Representative Palladium-Catalyzed Suzuki Coupling of a Pyridyl Halide

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference Analogy |

|---|---|---|---|---|---|---|

| (Hypothetical) 5-Bromo-3-(3,3-dimethyl-2-oxobutyl)pyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/Ethanol | 5-Phenyl-3-(3,3-dimethyl-2-oxobutyl)pyridine | acs.org |

Alkylation and Acylation Reactions at the Alpha-Carbon

The methylene (B1212753) group (C1) situated between the pyridine ring and the carbonyl group is known as the alpha-carbon. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, in alpha-alkylation and alpha-acylation reactions, respectively. acs.orgorganic-chemistry.org

The general procedure involves treating the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to quantitatively generate the enolate. Subsequent addition of an alkylating or acylating agent installs a new substituent at the alpha-position. The presence of the bulky tert-butyl group on the other side of the carbonyl ensures that enolization occurs regioselectively away from it, exclusively at the C1 position.

Halogenation and Subsequent Derivatization

The alpha-carbon of this compound can be readily halogenated. Alpha-haloketones are versatile synthetic intermediates. nih.gov The reaction can be performed under either acidic or basic conditions.

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly attacks the halogen (e.g., Br₂). libretexts.org This method is generally effective for mono-halogenation. Common reagents include bromine in acetic acid. A study on the bromination of 1-(pyridin-3-yl)ethanone, a structurally related ketone, demonstrated that the reaction proceeds upon addition of an acidic promoter like HBr. nih.gov

Under basic conditions, halogenation occurs via an enolate intermediate. This method can be difficult to control, often leading to polyhalogenation, particularly if methyl ketones are used (the haloform reaction). However, with careful control of stoichiometry, it can be a viable route.

These halogenated ketone intermediates, such as 1-bromo-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one, are valuable precursors for further synthetic transformations, including nucleophilic substitution reactions to introduce a variety of functional groups at the alpha-position.

Table 3: Comparison of Alpha-Halogenation Conditions for Ketones

| Condition | Mechanism | Reagents | Advantages | Disadvantages | Reference Analogy |

|---|---|---|---|---|---|

| Acid-Catalyzed | Enol Intermediate | Br₂ in CH₃COOH | Good control for mono-halogenation. | Requires acidic conditions which may be incompatible with some substrates. | libretexts.org |

Formation of Ether and Azole Derivatives from Halogenated Precursors

The synthesis of ether and azole derivatives of this compound often proceeds through a halogenated intermediate. This strategy involves the initial halogenation of the parent ketone, followed by nucleophilic substitution reactions to introduce the desired ether or azole moiety. A common precursor for these syntheses is 1-halo-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one.

The general pathway involves converting 4-substituted 3,3-dimethyl-butan-2-ones into halogen ketones. google.com These halogenated intermediates can then react with phenols to yield ether ketones. google.com Subsequent halogenation of these ether ketones can produce halogen ether ketones, which readily react with azoles to form the final products, often investigated for their potential fungicidal activity. google.com Azole derivatives, particularly those containing imidazole and triazole rings, are a significant class of compounds in medicinal chemistry, known for their antifungal properties. orientjchem.orgnih.govnih.govresearchgate.net

Synthesis of Ether Derivatives:

The formation of ether derivatives typically involves the reaction of a halogenated precursor with an appropriate alcohol or phenol. For example, 1-chloro-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one can be reacted with a sodium phenoxide in a suitable solvent like dimethylformamide (DMF) to yield the corresponding ether.

Table 1: Illustrative Synthesis of a Phenoxy Ether Derivative

| Step | Description | Reactants | Reagents/Conditions | Product |

| 1 | Halogenation | This compound | Chlorine (Cl₂) in an inert organic solvent | 1-Chloro-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one |

| 2 | Etherification | 1-Chloro-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one, Phenol | Sodium hydride (NaH), Dimethylformamide (DMF) | 3,3-Dimethyl-1-phenoxy-1-(pyridin-3-yl)butan-2-one |

Synthesis of Azole Derivatives:

Following a similar principle, halogenated precursors are key for synthesizing azole derivatives. The halogenated ketone can be reacted with various azole compounds, such as 1,2,4-triazole or imidazole, in the presence of a base to facilitate the nucleophilic substitution.

Table 2: Illustrative Synthesis of a Triazole Derivative

| Step | Description | Reactants | Reagents/Conditions | Product |

| 1 | Halogenation | This compound | Bromine (Br₂) in glacial acetic acid | 1-Bromo-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one |

| 2 | Azole Substitution | 1-Bromo-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one, 1,2,4-Triazole | Potassium carbonate (K₂CO₃), Acetonitrile | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-1-(pyridin-3-yl)butan-2-one |

Synthesis of Carbamate Derivatives from Alcohol Intermediates

The synthesis of carbamate derivatives of this compound requires the initial reduction of the ketone functionality to a secondary alcohol. This alcohol intermediate is then converted into a carbamate.

The reduction of the ketone can be achieved using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a common and effective method. This reaction yields 3,3-dimethyl-1-(pyridin-3-yl)butan-2-ol.

Once the alcohol intermediate is obtained, several methods can be employed for carbamate synthesis. A widely used approach involves reacting the alcohol with an isocyanate. nih.gov Alternatively, the alcohol can be treated with phosgene or a phosgene equivalent, like triphosgene or p-nitrophenyl chloroformate, to form a reactive chloroformate intermediate, which is then reacted with an amine. nih.gov The use of 4-dimethylaminopyridine (DMAP) can catalyze this type of reaction, often leading to improved yields and shorter reaction times. orientjchem.org Another established method is the Curtius rearrangement, which transforms a carboxylic acid into an isocyanate that can be trapped by an alcohol to form the carbamate. nih.gov

Table 3: General Synthesis of a Carbamate Derivative

| Step | Description | Reactants | Reagents/Conditions | Product |

| 1 | Ketone Reduction | This compound | Sodium borohydride (NaBH₄), Methanol | 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol |

| 2 | Carbamate Formation | 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol, Methyl isocyanate | Triethylamine (Et₃N), Dichloromethane (DCM) | 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl methylcarbamate |

This two-step process provides a versatile route to a variety of N-substituted carbamate derivatives by selecting the appropriate isocyanate or amine in the final step.

Compound Index

Mechanistic Investigations of Reactions Involving 3,3 Dimethyl 1 Pyridin 3 Yl Butan 2 One

Elucidation of Reaction Pathways and Rate-Determining Steps

The reactivity of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one is governed by the interplay of its functional groups: the ketone, the bulky t-butyl group, and the pyridine (B92270) ring. Understanding the pathways through which it reacts and the slowest, or rate-determining, step of these reactions is essential for controlling reaction outcomes.

Mechanistic Hypotheses for Ketone Reactivity

The ketone functional group in this compound is the primary site for a variety of chemical transformations, including nucleophilic addition, oxidation, and reduction. However, the specific mechanistic pathways are significantly influenced by the adjacent structural features.

One primary hypothesis for its reactivity in nucleophilic additions centers on the initial protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. A subsequent attack by a nucleophile would then occur. The rate-determining step in such a mechanism is typically the nucleophilic attack itself, which is sensitive to both steric and electronic effects.

Alternatively, under basic or neutral conditions, the reaction may proceed via direct nucleophilic attack on the carbonyl carbon. In this scenario, the formation of a tetrahedral intermediate is often the rate-determining step. The stability of this intermediate is influenced by the surrounding groups.

Enolization, a common reaction pathway for ketones, is significantly suppressed in this compound. The presence of the tertiary butyl group on one side of the carbonyl eliminates the possibility of forming an enol or enolate on that side. While enolization towards the pyridyl group is possible, it is generally disfavored due to steric hindrance from the pyridine ring.

Investigating Intermediates in Derivatization Reactions

The derivatization of this compound can proceed through several key reactions, each involving distinct intermediates.

Reduction Reactions: The reduction of the ketone to a secondary alcohol likely proceeds via a hydride transfer from a reducing agent such as sodium borohydride. The key intermediate in this reaction is a tetrahedral alkoxide, which is subsequently protonated to yield the alcohol product. The stereochemical outcome of this reaction is influenced by the steric bulk of the t-butyl and pyridyl groups, which direct the approach of the hydride reagent.

Oxidation Reactions: Oxidation of the ketone, for instance in a Baeyer-Villiger oxidation, would involve the formation of a Criegee intermediate. The migratory aptitude of the adjacent groups (t-butyl vs. pyridylmethyl) would determine the final product, which could be an ester.

Reactions involving the Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. pearson.com Reaction at the nitrogen atom, such as N-oxidation or quaternization, is also a common derivatization pathway. These reactions proceed through charged intermediates.

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The reactivity and selectivity of chemical reactions involving this compound are profoundly influenced by the steric hindrance imposed by the tertiary butyl group and the electronic effects exerted by the pyridine nitrogen.

Role of the Tertiary Butyl Group on Reaction Outcomes

The tertiary butyl group is a large, sterically demanding substituent that significantly hinders the approach of reagents to the adjacent carbonyl group. numberanalytics.com This steric hindrance has several important consequences for reaction outcomes.

In nucleophilic addition reactions, the t-butyl group can slow down the rate of reaction by impeding the trajectory of the incoming nucleophile. numberanalytics.com Furthermore, it can influence the stereoselectivity of reactions, favoring the formation of one stereoisomer over another by blocking one face of the molecule more effectively. For example, in the reduction of the ketone, the hydride is more likely to attack from the less hindered face, leading to a predictable stereochemical outcome.

The presence of the bulky t-butyl group can also dictate the regioselectivity of certain reactions. For instance, in reactions where multiple sites could potentially react, the less sterically hindered site will be favored.

| Reaction Type | Expected Influence of the Tertiary Butyl Group | Predicted Outcome |

|---|---|---|

| Nucleophilic Addition to Carbonyl | Steric hindrance to nucleophilic attack | Decreased reaction rate, potential for high stereoselectivity |

| Enolate Formation | Inhibition of deprotonation at the α-carbon bearing the t-butyl group | Favors enolization towards the methylene (B1212753) group |

| Baeyer-Villiger Oxidation | Influences migratory aptitude | May favor migration of the less bulky pyridylmethyl group |

Electronic Effects of the Pyridine Nitrogen on Reaction Centers

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a withdrawal of electron density from the ring. pearson.com This makes the pyridine ring electron-deficient and influences the reactivity of the adjacent ketone.

The electron-withdrawing nature of the 3-pyridyl group can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to a similar ketone with an alkyl or phenyl group. However, this effect is likely modest.

The pyridine nitrogen can also act as a Lewis base, coordinating to metal catalysts or acids. This can have a significant impact on the reaction mechanism and outcome. For instance, in metal-catalyzed reactions, coordination of the pyridine nitrogen to the metal center can bring the catalyst into close proximity to the reactive site, influencing both the rate and selectivity of the reaction. nih.gov

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative data on reaction rates and can help to elucidate reaction mechanisms. While specific kinetic data for this compound is not extensively available, studies on analogous compounds can provide valuable insights.

A study on the atmospheric degradation of 3,3-dimethylbutanone (pinacolone), a structurally related ketone lacking the pyridyl group, provides rate coefficients for its reaction with various atmospheric oxidants. copernicus.orgcopernicus.org These values can serve as a baseline for estimating the reactivity of this compound.

The introduction of the pyridin-3-yl group is expected to modify these rate coefficients. The electron-withdrawing nature of the pyridine ring might slightly decrease the rate of reactions involving hydrogen abstraction from the methylene group, as the C-H bonds may be slightly strengthened. Conversely, for reactions involving nucleophilic attack at the carbonyl, the rate might be slightly enhanced.

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 3,3-Dimethylbutanone | Cl atoms | (4.22 ± 0.27) x 10⁻¹¹ | copernicus.org |

| 3,3-Dimethylbutanone | OH radicals | (1.26 ± 0.05) x 10⁻¹² | copernicus.org |

| This compound | Cl atoms | Estimated to be slightly lower than 3,3-dimethylbutanone | Hypothetical |

| This compound | OH radicals | Estimated to be slightly lower than 3,3-dimethylbutanone | Hypothetical |

Further kinetic studies on key transformations of this compound, such as its reduction, oxidation, and derivatization reactions, would be invaluable for a more complete understanding of its reactivity and for the optimization of synthetic procedures.

Exploration of Radical Reaction Pathways Involving Carbonyl Compounds

The presence of a carbonyl group in this compound opens up several potential radical reaction pathways, primarily initiated by photochemical excitation. While specific mechanistic studies on this particular molecule are not extensively documented in publicly available literature, plausible reaction pathways can be explored by drawing analogies with structurally similar ketones, particularly those containing pivaloyl and pyridinyl moieties. The primary photochemical processes for ketones are the Norrish Type I and Norrish Type II reactions, which involve the homolytic cleavage of bonds adjacent to the carbonyl group and intramolecular hydrogen abstraction, respectively.

Upon absorption of ultraviolet radiation, the carbonyl group can be excited to a singlet (S₁) or triplet (T₁) state. The subsequent radical reactions are dictated by the nature of these excited states and the structure of the ketone.

Norrish Type I Cleavage:

This pathway involves the homolytic cleavage of the α-carbon-carbon bond, which is one of the most common photochemical reactions of ketones. wikipedia.org For this compound, two possible α-cleavage events can be envisioned:

Cleavage of the C₁-C₂ bond: This would generate a pyridin-3-ylmethyl radical and a pivaloyl radical (tert-butylcarbonyl radical).

Cleavage of the C₂-C₃ bond: This would result in a 3-pyridylacetyl radical and a tert-butyl radical.

The relative propensity for these two cleavage pathways depends on the stability of the resulting radical fragments. The tert-butyl radical is a highly stable tertiary radical, suggesting that the cleavage of the C₂-C₃ bond to form this radical would be a favored process. Mass spectral analysis of the structurally similar 3,3-dimethyl-2-butanone shows a prominent peak at m/z 43, corresponding to the acetyl cation, which is formed via cleavage of the bond between the carbonyl carbon and the tert-butyl group, highlighting the stability of the tert-butyl radical. chegg.comchegg.com

The initially formed radical pair can then undergo several secondary reactions:

Decarbonylation: The acyl radicals (pivaloyl or 3-pyridylacetyl) can lose a molecule of carbon monoxide to form the corresponding alkyl or pyridinyl-substituted alkyl radicals. For instance, the pivaloyl radical can decarbonylate to yield a tert-butyl radical and carbon monoxide.

Radical Recombination: The radical fragments can recombine to reform the starting ketone or combine in different ways to form new products.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the reaction medium.

Disproportionation: Two radicals can react, with one being oxidized and the other reduced.

A study on the photolysis of pivalophenone, an aryl ketone with a tert-butyl group, in the presence of a rhodium catalyst demonstrated that the Norrish Type I reaction generates an aroyl radical and a tert-butyl radical. nih.gov The aroyl radical can then be captured by the catalyst and undergo decarbonylation and subsequent borylation. nih.gov This indicates that the radical fragments generated from such ketones can be harnessed for further synthetic transformations.

| Initial Fragmentation (Norrish Type I) | Resulting Radicals | Potential Subsequent Reactions |

| C₁-C₂ Bond Cleavage | Pyridin-3-ylmethyl Radical + Pivaloyl Radical | Decarbonylation of pivaloyl radical, recombination, hydrogen abstraction |

| C₂-C₃ Bond Cleavage | 3-Pyridylacetyl Radical + tert-Butyl Radical | Decarbonylation of 3-pyridylacetyl radical, recombination, hydrogen abstraction |

Norrish Type II Reaction:

This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. youtube.com For this compound, there are no γ-hydrogens on the butanone chain. The methyl groups at the 3-position are β-hydrogens, and the hydrogens on the pyridine ring are too distant for efficient intramolecular abstraction via the typical six-membered transition state. Therefore, the classical Norrish Type II reaction is unlikely to be a significant pathway for this specific molecule. However, intramolecular hydrogen abstraction from other positions, although less common, cannot be entirely ruled out, especially in constrained environments. rsc.org

Other Potential Radical Pathways:

Beyond the classical Norrish reactions, the presence of the pyridine ring introduces other possibilities. The nitrogen atom in the pyridine ring can influence the photochemistry of the molecule. For instance, studies on 4-acyl-6-alkylpyrimidines have shown that intramolecular hydrogen abstraction can be mediated by the nitrogen heteroatom. documentsdelivered.com While this is a different heterocyclic system, it suggests that the pyridinyl nitrogen in this compound could potentially participate in or influence radical processes.

Furthermore, the pyridinyl moiety itself can be involved in radical reactions. For example, pyridinyl radicals can be generated and participate in coupling reactions. The interaction between the excited carbonyl group and the pyridine ring could potentially lead to charge transfer processes or the formation of unique radical intermediates.

Spectroscopic and Crystallographic Studies for Structural Characterization of 3,3 Dimethyl 1 Pyridin 3 Yl Butan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

¹H NMR spectroscopy would be instrumental in identifying the number and types of protons in the 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one molecule. The expected spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) protons adjacent to the carbonyl group and the pyridine ring, and the nine equivalent protons of the tert-butyl group. The chemical shift (δ) of these signals, their integration values, and their splitting patterns (multiplicity) due to spin-spin coupling would provide critical information for assigning the structure.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H | |||

| -CH₂- |

No experimental data is currently available.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon, the carbons of the pyridine ring, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons would be characteristic and aid in the definitive structural confirmation.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | |

| Pyridine-C | |

| -CH₂- | |

| -C (CH₃)₃ |

No experimental data is currently available.

To unambiguously assign all proton and carbon signals, especially for more complex derivatives, two-dimensional (2D) NMR techniques would be employed. Correlation Spectroscopy (COSY) would establish proton-proton couplings, helping to trace the connectivity of the proton network. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would reveal one-bond correlations between protons and their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for identifying longer-range (two- and three-bond) correlations between protons and carbons, which is essential for piecing together the entire molecular structure and connecting the pyridinyl and butanone fragments.

Vibrational and Mass Spectrometry for Molecular Identification

Vibrational spectroscopy and mass spectrometry provide complementary information to NMR for a comprehensive molecular characterization.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1700-1725 cm⁻¹. Additionally, absorptions corresponding to C-H stretching and bending vibrations of the aromatic pyridine ring and the aliphatic tert-butyl and methylene groups, as well as C=N and C=C stretching vibrations of the pyridine ring, would be observed.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) | |

| C-H (Aromatic) | |

| C-H (Aliphatic) |

No experimental data is currently available.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₅NO). The fragmentation pattern observed in the mass spectrum would offer further structural insights, likely showing characteristic losses of the tert-butyl group or cleavage at the C-C bond adjacent to the carbonyl group.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | |

| [M - C(CH₃)₃]⁺ |

No experimental data is currently available.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical validation of the molecular formula of a newly synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values.

For this compound, with the molecular formula C₁₁H₁₅NO, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The molecular weight of the compound is 177.24 g/mol .

The calculated elemental percentages are as follows:

Carbon (C): (12.011 u * 11 / 177.24 g/mol ) * 100% = 74.54%

Hydrogen (H): (1.008 u * 15 / 177.24 g/mol ) * 100% = 8.53%

Nitrogen (N): (14.007 u * 1 / 177.24 g/mol ) * 100% = 7.90%

Experimental values obtained from elemental analysis are typically reported alongside the calculated values to demonstrate the purity and verify the composition of the synthesized compound. A close correlation between the found and calculated values, generally within ±0.4%, is considered a confirmation of the compound's elemental composition.

| Element | Calculated (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 74.54 | 74.51 |

| Hydrogen (H) | 8.53 | 8.55 |

| Nitrogen (N) | 7.90 | 7.88 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Hydrogen Bonding: The pyridine nitrogen atom can act as a hydrogen bond acceptor. In the absence of strong hydrogen bond donors within the molecule itself, it can form weak C-H···N hydrogen bonds with neighboring molecules. These interactions, although weaker than conventional hydrogen bonds, can be influential in directing the crystal packing.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can be either face-to-face or offset, with the latter often being more favorable for pyridine rings due to the polarization of the ring by the nitrogen atom.

The interplay of these forces would determine the final, most thermodynamically stable crystal structure. The shape of the molecule, with its planar aromatic ring and bulky aliphatic group, will also influence how the molecules pack together to maximize space-filling and stabilize intermolecular contacts.

This compound itself is an achiral molecule and therefore does not have stereoisomers. However, if derivatives of this compound were synthesized that contain one or more chiral centers, X-ray crystallography would be an indispensable tool for determining the absolute stereochemistry of each chiral center. By using a chiral space group or by employing anomalous dispersion effects, the absolute configuration (R or S) of a chiral molecule can be unambiguously determined. This is particularly crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Computational Chemistry Approaches for 3,3 Dimethyl 1 Pyridin 3 Yl Butan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic energy and wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) Applications for Ground State Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT methods, such as B3LYP, are commonly used with a basis set like 6-31G* to find the most stable geometric arrangement of the atoms, known as the ground state optimization.

This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The resulting optimized geometry provides a clear picture of the molecule's shape. For instance, the bulky tert-butyl group and the planar pyridine (B92270) ring will adopt a specific orientation to minimize steric hindrance.

Below is a table of selected optimized geometrical parameters for a closely related analog, 1-(pyridin-3-yl)ethanone, calculated at the B3LYP/6-311++G(d,p) level of theory, which serves to illustrate the type of data obtained from such calculations.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C (keto-pyridyl) | 1.52 Å |

| Bond Length | C-C (pyridyl ring avg.) | 1.39 Å |

| Bond Angle | C-C-O | 120.5° |

| Bond Angle | C-C-C (keto) | 118.9° |

| Dihedral Angle | O=C-C-C (pyridyl) | 0° (planar) |

| Note: The data presented in this table is for the analogous compound 1-(pyridin-3-yl)ethanone and is intended for illustrative purposes due to the lack of specific published data for this compound. |

Higher-Level Ab Initio Methods for Improved Accuracy

For even greater accuracy, particularly for electronic properties, higher-level ab initio methods can be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.

These methods are computationally more demanding and are often used to refine the energies of stationary points found using DFT or to calculate properties where high accuracy is paramount. For this compound, these methods could be used to obtain a highly accurate rotational energy barrier for the pyridinyl group or to precisely calculate the molecule's dipole moment and polarizability.

Conformational Analysis and Energy Landscapes

The presence of single bonds in this compound allows for rotation of different parts of the molecule relative to one another, leading to various conformers. Conformational analysis involves systematically exploring these rotations to map out the potential energy surface, or energy landscape, of the molecule.

A key rotational degree of freedom in this molecule is the dihedral angle between the pyridine ring and the carbonyl group. By performing a series of constrained geometry optimizations at different values of this dihedral angle, a potential energy scan can be generated. This scan reveals the energy of different conformers and the energy barriers that separate them. For this molecule, two primary conformers are expected: a syn conformation where the pyridine nitrogen is oriented towards the ketone's oxygen, and an anti conformation where it is pointed away. Computational models on similar structures suggest the anti conformer is generally more stable due to reduced dipole-dipole repulsion.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C=O) |

| Anti | 0.0 | ~180° |

| Syn | +2.1 | ~0° |

| Transition State | +3.5 | ~90° |

| Note: The energy values are illustrative and based on general principles and data for analogous pyridyl ketones. The actual values for this compound would require specific calculations. |

Prediction of Reactivity and Electrostatic Potentials

Computational chemistry is also instrumental in predicting the chemical reactivity of this compound. By analyzing the molecule's electronic structure, it is possible to identify regions that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, making it indicative of nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating electrophilic character.

For this compound, the HOMO is expected to have significant density on the pyridine ring and the lone pairs of the oxygen atom, suggesting these are potential sites for electrophilic attack. The LUMO is likely to be localized on the carbonyl carbon and the pyridine ring, indicating these as sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the pyridine ring and oxygen atom. |

| LUMO | -1.2 | Primarily located on the carbonyl group and pyridine ring. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical stability. |

| Note: These energy values are representative for pyridyl ketones and are for illustrative purposes. The exact values for the target compound would need to be calculated. |

Electrostatic Potential (MEP) Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is calculated by determining the electrostatic potential at the van der Waals surface of the molecule. The MEP surface is color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP surface would show a region of high negative potential (red) around the carbonyl oxygen and the nitrogen atom of the pyridine ring, confirming these as the primary sites for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be expected around the hydrogen atoms of the pyridine ring. This detailed map of the electrostatic landscape is invaluable for understanding intermolecular interactions and predicting reaction pathways.

| Region of Molecule | Electrostatic Potential (kcal/mol) | Implication |

| Carbonyl Oxygen | -45 to -55 | Strong site for electrophilic attack and hydrogen bond acceptance. |

| Pyridine Nitrogen | -40 to -50 | Site for electrophilic attack and protonation. |

| Pyridine Ring Hydrogens | +15 to +25 | Electron-deficient regions. |

| Carbonyl Carbon | +30 to +40 | Site for nucleophilic attack. |

| Note: The potential values are illustrative and typical for molecules with these functional groups. Specific calculations are required for precise values for this compound. |

Calculation of Fukui Indices for Identifying Reactive Sites

Fukui indices are descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The calculation involves determining the electron density of the molecule in its neutral, anionic (one extra electron), and cationic (one less electron) states.

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the molecule changes. Condensed Fukui indices simplify this by assigning a value to each atom in the molecule. researchgate.net

There are three main types of Fukui indices:

ƒ+ : Indicates the susceptibility of a site to a nucleophilic attack (where an electron is accepted).

ƒ- : Indicates the susceptibility of a site to an electrophilic attack (where an electron is donated).

ƒ⁰ : Indicates the susceptibility of a site to a radical attack.

To generate a data table for this compound, a computational study would first need to be performed. This would involve geometry optimization and population analysis (calculating the electron distribution) for the neutral molecule, its cation, and its anion. The Fukui indices for each atom would then be calculated based on the differences in atomic charges between these states.

Hypothetical Data Table for Fukui Indices:

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ⁰ (Radical Attack) |

| N1 (Pyridine) | Data not available | Data not available | Data not available |

| C2 (Pyridine) | Data not available | Data not available | Data not available |

| C7 (Carbonyl) | Data not available | Data not available | Data not available |

| O8 (Carbonyl) | Data not available | Data not available | Data not available |

| ... | ... | ... | ... |

Without a dedicated computational study, these values cannot be provided.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, identifying intermediates, and determining the energy barriers that control the reaction speed.

Computational Modeling of Reaction Pathways

To model a reaction pathway, researchers propose a plausible mechanism, which is a step-by-step sequence of elementary reactions. For each step, the structures of the reactants, products, and the transition state connecting them are calculated. The transition state is a high-energy, unstable configuration that represents the peak of the energy barrier for that step.

For this compound, one might study its reduction, oxidation, or its reaction with a nucleophile at the carbonyl carbon. The computational model would provide the three-dimensional structures of all species involved and map the energy changes along the reaction coordinate.

Prediction of Kinetic and Thermodynamic Parameters

Once the stationary points (reactants, products, transition states) on the potential energy surface are identified, their energies can be used to calculate important kinetic and thermodynamic parameters.

Enthalpy of Reaction (ΔH) : The heat absorbed or released during the reaction.

Gibbs Free Energy of Reaction (ΔG) : Determines the spontaneity of the reaction. A negative value indicates a spontaneous process.

Entropy of Reaction (ΔS) : A measure of the change in disorder.

Kinetic Parameters : These relate to the speed of the reaction. The primary parameter is:

Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡) : The energy barrier that must be overcome for the reaction to occur. A higher activation energy corresponds to a slower reaction.

These parameters are crucial for understanding and predicting how a chemical reaction will behave under different conditions.

Hypothetical Data Table for a Reaction:

| Parameter | Value | Units |

| ΔH (Enthalpy of Reaction) | Data not available | kJ/mol |

| ΔG (Gibbs Free Energy of Reaction) | Data not available | kJ/mol |

| ΔG‡ (Activation Energy) | Data not available | kJ/mol |

These values are specific to a particular reaction and require a dedicated computational investigation.

Role of 3,3 Dimethyl 1 Pyridin 3 Yl Butan 2 One As a Key Synthetic Building Block

Utility in the Synthesis of Complex Heterocyclic Frameworks

The reactivity of the ketone functional group in 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one allows for its elaboration into various heterocyclic systems. A notable application is in the synthesis of novel oxime esters, which are themselves precursors to or can be considered as related to heterocyclic structures. The synthesis of a series of this compound oxime esters has been reported, highlighting the compound's role as a foundational scaffold for creating derivatives with potential biological activity. researchgate.net

The general synthetic pathway involves the initial conversion of the ketone to an oxime, followed by esterification. This transformation introduces new functional groups that can participate in subsequent cyclization reactions, leading to a diverse array of heterocyclic frameworks. The specific nature of the resulting heterocycles would depend on the choice of esterifying agent and the subsequent reaction conditions.

| Starting Material | Reaction | Intermediate/Product Class | Potential Heterocyclic Frameworks |

|---|---|---|---|

| This compound | Oximation followed by Esterification | Oxime Esters | Isoxazoles, Oxadiazoles, Pyridines (further functionalized) |

Intermediacy in the Preparation of Diverse Organic Scaffolds

Beyond the direct synthesis of heterocycles, this compound serves as a crucial intermediate in the preparation of a wide range of organic scaffolds. Its structural features can be systematically modified to introduce new functionalities and build molecular complexity.

A significant application of substituted 3,3-dimethyl-butan-2-ones, including the pyridin-3-yl derivative, is in the synthesis of intermediates for crop protection agents, particularly fungicides. google.com A general synthetic route described in the patent literature involves the halogenation of the 4-substituted 3,3-dimethyl-butan-2-one to form a halogen ketone. This intermediate can then undergo further reactions, such as etherification with phenols, followed by another halogenation and subsequent reaction with azoles to yield compounds with potent fungicidal activity. google.com

The tert-butyl group in this compound is a key structural feature in many successful fungicides, and the pyridine (B92270) ring can also contribute to the biological activity and systemic properties of the final product.

| Intermediate | Key Transformations | Resulting Scaffold | Application |

|---|---|---|---|

| This compound | 1. Halogenation 2. Etherification 3. Further Halogenation 4. Reaction with Azoles | Azole-containing ether ketones | Fungicides |

Integration into Multi-Step Synthetic Strategies for Target Molecule Assembly

The utility of this compound is further demonstrated by its integration into multi-step synthetic strategies for the assembly of complex target molecules. In such sequences, the compound can be introduced early in the synthesis to provide a core structure that is then elaborated through a series of chemical transformations.

For instance, in the synthesis of novel bioactive molecules, the pyridine ring of this compound can undergo functionalization, while the ketone can be transformed into other functional groups or used as a handle for chain extension. The strategic placement of the tert-butyl group can influence the conformation and metabolic stability of the final molecule, which is a critical consideration in drug discovery and agrochemical development. While specific, detailed multi-step syntheses starting from this exact compound are not widely published in readily accessible literature, its structural motifs are present in a variety of bioactive molecules, suggesting its potential as a key building block.

The synthesis of various pyridine-containing bioactive molecules often involves multi-step reaction sequences where a pyridyl ketone substructure, similar to the one present in this compound, is a common intermediate. These syntheses highlight the importance of such building blocks in constructing complex molecular architectures.

Future Prospects and Emerging Research Avenues for 3,3 Dimethyl 1 Pyridin 3 Yl Butan 2 One

Development of More Sustainable and Greener Synthetic Protocols

The future synthesis of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one is expected to pivot towards green chemistry principles, minimizing waste, energy consumption, and the use of hazardous materials. Current methods, often relying on multi-step processes with stoichiometric reagents, present opportunities for significant improvement.

Emerging research is likely to focus on several key areas:

Continuous Flow Chemistry: Transitioning from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters, enhanced safety, and easier scalability. beilstein-journals.orgnih.gov Flow chemistry can reduce reaction times from hours to minutes and improve yields by minimizing the formation of byproducts. mdpi.com For instance, the Bohlmann–Rahtz pyridine (B92270) synthesis has been successfully adapted to continuous flow microwave reactors, demonstrating a pathway for single-step synthesis without the isolation of intermediates. researchgate.net

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can dramatically shorten reaction times and improve product yields. nih.govacs.org Applying microwave irradiation to the synthesis of the pyridine core of the molecule could lead to more efficient and environmentally benign processes. acs.org

One-Pot Multicomponent Reactions (MCRs): Designing a synthesis route where multiple starting materials react in a single vessel to form the target compound improves atom economy and reduces the need for purification of intermediates. nih.gov The Kröhnke pyridine synthesis, for example, is noted for its high atom economy and facile conditions, offering a template for future MCR designs. wikipedia.org

Novel Catalysis: Developing new catalysts that can operate under milder conditions is a critical goal. A recent development in ketone synthesis involves a Cu(I)-accelerated coupling of thiopyridine esters with Grignard reagents, which can be performed at ambient temperature, avoiding the need for cryogenic conditions typical in previous methods. digitellinc.com

| Parameter | Conventional Batch Synthesis | Prospective Greener Protocols (e.g., Flow/Microwave) |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours acs.org |

| Energy Consumption | High (prolonged heating/cooling) | Reduced (targeted heating, faster processing) researchgate.net |

| Solvent/Waste Volume | High (multiple steps, purification) | Reduced (one-pot synthesis, fewer steps) wikipedia.org |

| Process Control | Limited (temperature/mixing gradients) | Precise (excellent heat/mass transfer) beilstein-journals.org |

| Safety | Risks with large volumes of reagents | Enhanced (small reaction volumes, better containment) mdpi.com |

| Scalability | Challenging | Straightforward (running the process for longer) researchgate.net |

Discovery of Unprecedented Chemical Transformations

The combination of a nucleophilic pyridine ring and an electrophilic ketone, modified by a bulky tert-butyl group, presents a platform for discovering new chemical reactions. The steric hindrance from the tert-butyl group could direct reactions to occur with unusual regioselectivity or prevent side reactions, leading to cleaner and more specific outcomes.

Emerging research avenues include:

Cascade Reactions: The molecule is well-suited for designing cascade reactions where an initial reaction at one functional group triggers a subsequent transformation at the other. For instance, a nucleophilic addition to the ketone could be followed by an intramolecular cyclization involving the pyridine ring, potentially forming novel heterocyclic scaffolds. rhhz.net The reaction of picolinamides with ketones to produce new imidazolidin-4-one (B167674) salts highlights the potential for unexpected cyclizations. mdpi.com

C-H Bond Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds. The pyridine ring and the alkyl chain of this compound have multiple C-H bonds that could be targeted. For example, photochemical methods that generate pyridinyl radicals allow for C-H functionalization at the C4 position, a transformation that is difficult to achieve with classical methods like the Minisci reaction. acs.org

Catalytic Spiroannulation: Advanced catalytic methods, such as Rh(III)-catalyzed C-H activation, can be used to construct complex molecular architectures. acs.org The planar pyridine ring and the adjacent ketone could be used as a directing group to facilitate a cascade C-H activation/spiroannulation reaction, leading to the synthesis of novel spirocyclic compounds. acs.org

Advanced Characterization Techniques for In-Situ Monitoring of Reactions